molecular formula C16H20N2O4S2 B3647545 4-BENZENESULFONAMIDO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE

4-BENZENESULFONAMIDO-N-TERT-BUTYLBENZENE-1-SULFONAMIDE

Cat. No.: B3647545
M. Wt: 368.5 g/mol
InChI Key: CAYDCOIZLMTNOB-UHFFFAOYSA-N
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Description

“N-(tert-butyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring substituted with a tert-butyl group and a phenylsulfonyl amino group .


Chemical Reactions Analysis

Sulfonamides are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, participating in substitution reactions .

Mechanism of Action

While the specific mechanism of action of this compound is not known, many sulfonamides are used as antibiotics. They work by inhibiting the synthesis of folic acid in bacteria, which is necessary for the bacteria to produce proteins and nucleic acids .

Safety and Hazards

As with any chemical compound, handling “N-(tert-butyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of sulfonamides continues to be a vibrant field of research, with potential applications in medicine, agriculture, and other areas . The specific compound “N-(tert-butyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide” could potentially be studied for its biological activity, reactivity, and other properties.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-16(2,3)18-24(21,22)15-11-9-13(10-12-15)17-23(19,20)14-7-5-4-6-8-14/h4-12,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYDCOIZLMTNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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